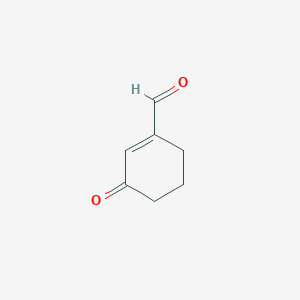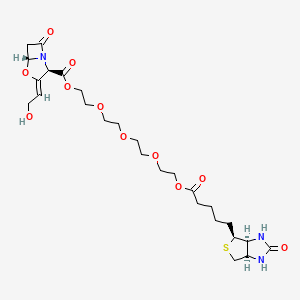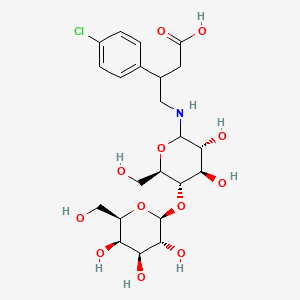
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the study of deuterium-labeled compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It serves as an intermediate in the preparation of calcium folinate, a compound used in cancer treatment.
Industry: It is used in the development of new biochemical assays and diagnostic tools
Wirkmechanismus
The mechanism of action of 9,10-Dehydro Folitixorin-(phenylene-d4) Chloride involves its interaction with specific molecular targets and pathways. As an isotopically labeled compound, it is used to trace and study biochemical processes. The deuterium atoms (D4) in the compound allow for precise tracking and analysis in various research applications.
Vergleich Mit ähnlichen Verbindungen
9,10-Dehydro Folitixorin-(phenylene-d4) Chloride can be compared with other similar compounds, such as:
Calcium Folinate: Used in cancer treatment, it is a derivative of folic acid.
Folitixorin: A folate-based compound used in chemotherapy.
Deuterium-labeled Compounds: These compounds are used in various research applications for tracing and analysis.
The uniqueness of this compound lies in its specific isotopic labeling (D4) and its application in proteomics research .
Eigenschaften
Molekularformel |
C20H24ClN7O6 |
|---|---|
Molekulargewicht |
497.9 g/mol |
IUPAC-Name |
(2S)-2-[[4-(3-amino-1-oxo-4a,5,6,6a,7,10a-hexahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid;chloride |
InChI |
InChI=1S/C20H23N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13,15-16,22H,5-8H2,(H5-,21,23,24,25,28,29,30,31,32,33);1H/t12?,13-,15?,16?;/m0./s1/i1D,2D,3D,4D; |
InChI-Schlüssel |
RUHVYSLZCKTOQW-IQHREDHNSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])N2CC3CNC4C([N+]3=C2)C(=O)NC(=N4)N)[2H].[Cl-] |
Kanonische SMILES |
C1C2CN(C=[N+]2C3C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)

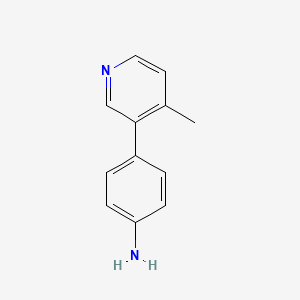

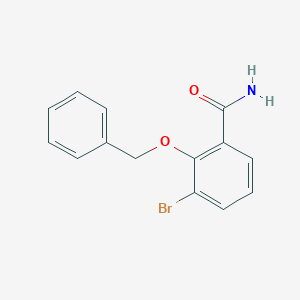

![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)

